molecular formula C19H12INO2 B1248526 5-Iodo-1-(naphthalen-2-ylmethyl)indoline-2,3-dione CAS No. 184905-10-0

5-Iodo-1-(naphthalen-2-ylmethyl)indoline-2,3-dione

Cat. No. B1248526
CAS RN: 184905-10-0
M. Wt: 413.2 g/mol
InChI Key: DTZJIZCNNNVZIT-UHFFFAOYSA-N
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Description

5-Iodo-1-(naphthalen-2-ylmethyl)indoline-2,3-dione is a member of naphthalenes. It has a role as an anticoronaviral agent.

Scientific Research Applications

Synthesis and Characterization

  • Development of Functionalized Derivatives: A study by He, Feng, and Fan (2019) presents a novel method to access 5-oxo-2 H-benzo[g]indole-1-oxides/functionalized naphthalene-1,2-diones through a cascade reaction, showcasing the versatility in synthesizing derivatives of compounds similar to 5-Iodo-1-(naphthalen-2-ylmethyl)indoline-2,3-dione (He, Feng, & Fan, 2019).
  • Novel Total Synthesis Approaches: Fernández et al. (2004) described a new total synthesis process for indolo[2,3-b]naphthalene-6,11-diones, which is closely related to the compound of interest (Fernández et al., 2004).

Biological and Pharmacological Applications

  • Antiproliferative Activity: Bonifazi et al. (2010) synthesized a series of 5-hydroxy-1,4-naphthoquinones analogues, examining their antiproliferative activity against human solid tumor cell lines, which sheds light on the potential biological applications of similar naphthoquinone derivatives (Bonifazi et al., 2010).
  • Novel Nitrogen- and Sulfur-Containing Derivatives: Ibiş et al. (2011) investigated the synthesis and biological evaluation of derivatives of monosulfurated naphthalene-1,4-dione, highlighting the antimicrobial potential of these compounds (Ibiş et al., 2011).

Chemical Properties and Applications

  • Chemosensors for Transition Metal Ions: Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone derivatives that exhibit selectivity towards Cu2+ ions, demonstrating the potential of similar compounds in metal ion detection (Gosavi-Mirkute et al., 2017).
  • Polymorphs and Crystal Structures: Jali, Singh, and Baruah (2011) studied the polymorphs of naphthoquinones, revealing distinct hydrogen bond interactions and orientations, which could be relevant for the structural analysis of 5-Iodo-1-(naphthalen-2-ylmethyl)indoline-2,3-dione (Jali, Singh, & Baruah, 2011).

properties

CAS RN

184905-10-0

Product Name

5-Iodo-1-(naphthalen-2-ylmethyl)indoline-2,3-dione

Molecular Formula

C19H12INO2

Molecular Weight

413.2 g/mol

IUPAC Name

5-iodo-1-(naphthalen-2-ylmethyl)indole-2,3-dione

InChI

InChI=1S/C19H12INO2/c20-15-7-8-17-16(10-15)18(22)19(23)21(17)11-12-5-6-13-3-1-2-4-14(13)9-12/h1-10H,11H2

InChI Key

DTZJIZCNNNVZIT-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=C(C=C(C=C4)I)C(=O)C3=O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=C(C=C(C=C4)I)C(=O)C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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